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Compound of Interest
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Cat. No.: B15567103

For Researchers, Scientists, and Drug Development Professionals

MM3122 is a novel, potent peptidomimetic inhibitor primarily targeting host cell serine
proteases crucial for viral entry, such as Transmembrane Protease Serine 2 (TMPRSS2),
matriptase, and hepsin.[1][2][3] Its efficacy against SARS-CoV-2 has been demonstrated,
positioning it as a promising candidate for antiviral therapy.[1][4] This guide provides a detailed
comparison of MM3122's cross-reactivity with other host proteases, supported by experimental
data, to aid researchers in evaluating its specificity and potential off-target effects.

Potency and Selectivity Profile

MM3122 exhibits subnanomolar potency against its primary targets, TMPRSS2, matriptase,
and hepsin.[1][2][3][5] A comprehensive analysis of its interaction with a broad panel of 53
human serine and cysteine proteases reveals a distinct selectivity profile. The inhibitory activity
of MM3122 is categorized into high, moderate, and low potency, providing a clear overview of
its specificity.

High-Potency Interactions (IC50: 0.01 - 10 nM)

Beyond its intended targets, MM3122 demonstrates potent inhibition against a limited number
of other proteases. This high-potency off-target activity is a critical consideration for further
development and therapeutic application.
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Target Protease IC50 (nM) Protease Class

TMPRSS2 0.34 Serine Protease

Potent (Specific value not

Matriptase ) Serine Protease

cited)
) Potent (Specific value not )

Hepsin ] Serine Protease
cited)

Matriptase-2 0.01-10 Serine Protease

Plasma Kallikrein 0.01-10 Serine Protease

Seven other proteases 0.01-10 Serine Protease

Moderate-Potency Interactions (IC50: 10 nM - 1 uM)

MM3122 shows moderate inhibitory activity against several proteases involved in various
physiological processes. These interactions are noteworthy and may contribute to the overall
pharmacological profile of the compound.

Target Protease IC50 (nM) Protease Class
HGFA 10 - 1000 Serine Protease
Factor Xa 10 - 1000 Serine Protease
Kallikrein 1 (KLK1) 10 - 1000 Serine Protease
Kallikrein 5 (KLK5) 10 - 1000 Serine Protease
Kallikrein 14 (KLK14) 10 - 1000 Serine Protease
Plasmin 10 - 1000 Serine Protease
Proteinase K 10 - 1000 Serine Protease
Cathepsin S 590 Cysteine Protease
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Low-Potency and Cysteine Protease Interactions (IC50 >
1 uM)
A distinguishing feature of MM3122 is its inhibitory activity against certain cysteine proteases, a

characteristic not observed in other TMPRSS2 inhibitors like Camostat and Nafamostat.[1][6]
While at a lower potency, this cross-reactivity warrants consideration.

Target Protease IC50 (pM) Protease Class

Cathepsin C 1.4 Cysteine Protease
Papain 1.1 Cysteine Protease
Cathepsin L 12.8 Cysteine Protease

Notably, MM3122 displays desirable selectivity against key coagulation serine proteases like
thrombin, with decreased activity observed compared to its primary targets.[1] This selectivity
profile is an improvement over other similar compounds, such as MM3144.[1]

Experimental Protocols

The cross-reactivity data for MM3122 was generated through standardized in vitro enzyme
inhibition assays.

Enzyme Inhibition Assay:

The half-maximal inhibitory concentration (IC50) values of MM3122 against a panel of 47
serine and cysteine proteases were determined by Reaction Biology Corp. (Malvern, PA).[1][3]
[6] The general workflow for such an assay is as follows:

o Enzyme and Substrate Preparation: Recombinant human proteases and their corresponding
fluorogenic substrates are prepared in an appropriate assay buffer.

e Compound Dilution: MM3122 is serially diluted to a range of concentrations.

o Assay Reaction: The protease, substrate, and MM3122 are combined in microplates. The
enzymatic reaction is initiated, and the fluorescence signal, indicating substrate cleavage, is
monitored over time using a plate reader.
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o Data Analysis: The rate of reaction is calculated for each concentration of MM3122. The
IC50 value is then determined by fitting the dose-response curve to a suitable

pharmacological model.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the IC50 of MM3122

against a panel of proteases.
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Caption: Workflow for IC50 Determination of MM3122.

MM3122 Signaling and Viral Entry Inhibition

MM3122's primary mechanism of antiviral activity is the inhibition of host proteases that are
essential for the proteolytic processing of viral surface glycoproteins, a critical step for viral
entry into host cells. The diagram below outlines this inhibitory action in the context of SARS-
CoV-2.

SARS-CoV-2

Spike Protein

Bindin ‘Membrane Fusion &
9 : Viral Entry

Host Cell
N /

ACE2 Receptor TMPRSS2

Click to download full resolution via product page

Host Cell Membrane

Caption: MM3122 Inhibition of SARS-CoV-2 Entry Pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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